5-BROMO-4-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-ETHOXYPHENYL ACETATE
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Overview
Description
5-BROMO-4-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-ETHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiadiazine derivatives typically involves the condensation of a triazole with a thiadiazine. For instance, one method involves the reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-4-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-ETHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
5-BROMO-4-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-ETHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug with a triazole moiety.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Properties
IUPAC Name |
[5-bromo-4-[(Z)-[3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl]-2-ethoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N4O3S/c1-4-26-12-5-10(11(18)7-13(12)27-9(3)25)6-14-8(2)23-24-16(15(19)20)21-22-17(24)28-14/h5-7,15H,4H2,1-3H3/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFBXSKVQZAURB-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=NN3C(=NN=C3S2)C(F)F)C)Br)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C)Br)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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